molecular formula C14H12ClN3O2 B403497 N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide CAS No. 352013-11-7

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No. B403497
CAS RN: 352013-11-7
M. Wt: 289.71g/mol
InChI Key: WEEZUXMDNYBNIW-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide, also known as CPOP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is not fully understood. However, it has been suggested that N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide inhibits the activity of certain enzymes by binding to their active sites. This leads to a decrease in the activity of the enzymes, which could be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which could be useful in the treatment of various diseases. N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs. Another direction is to study its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies could be conducted to determine the optimal dosage and administration of N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide for maximum efficacy.

Synthesis Methods

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with 2-pyridinemethanol in the presence of a reducing agent. Another method involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxamide in the presence of a base. The resulting product is then purified using column chromatography and recrystallization to obtain pure N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide.

Scientific Research Applications

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide has also been shown to inhibit the activity of certain enzymes, which could be useful in the treatment of various diseases.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEZUXMDNYBNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide

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